molecular formula C19H22N6O B1651494 6-methyl-14-[2-(propan-2-ylamino)pyrimidin-5-yl]-2,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),3,5,7-tetraen-12-one CAS No. 1269055-86-8

6-methyl-14-[2-(propan-2-ylamino)pyrimidin-5-yl]-2,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),3,5,7-tetraen-12-one

Cat. No.: B1651494
CAS No.: 1269055-86-8
M. Wt: 350.4
InChI Key: CNPZZWDVMKVDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one is a complex heterocyclic compound that features a unique fusion of pyrimidine, pyridoimidazole, and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines in polyphosphoric acid . This reaction forms new derivatives of heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action for 5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1269055-86-8

Molecular Formula

C19H22N6O

Molecular Weight

350.4

IUPAC Name

6-methyl-14-[2-(propan-2-ylamino)pyrimidin-5-yl]-2,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),3,5,7-tetraen-12-one

InChI

InChI=1S/C19H22N6O/c1-11(2)23-19-21-8-13(9-22-19)14-7-16(26)20-10-15-17(14)25-6-4-5-12(3)18(25)24-15/h4-6,8-9,11,14H,7,10H2,1-3H3,(H,20,26)(H,21,22,23)

InChI Key

CNPZZWDVMKVDRZ-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C2C(CC(=O)NC3)C4=CN=C(N=C4)NC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC3=C2C(CC(=O)NC3)C4=CN=C(N=C4)NC(C)C

Origin of Product

United States

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